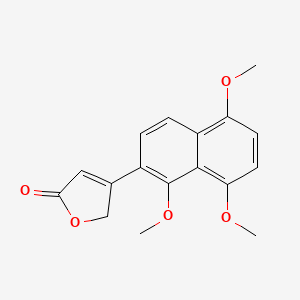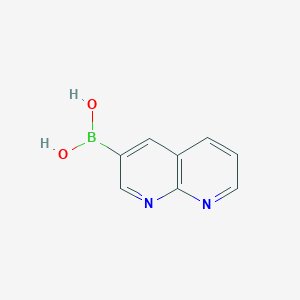
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and an oxazolidinylidene moiety attached to a cyclohexa-2,4-dien-1-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-tert-butyl-4-methoxyphenol with an appropriate oxazolidinone derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine, with heating under reflux to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase efficiency and yield.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinylidene moiety to other functional groups, depending on the reducing agent used.
Substitution: The methoxy and tert-butyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinylidene moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the oxazolidinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure but with an additional tert-butyl group, making it more sterically hindered.
2-tert-Butyl-4-methoxy-6-(octyltelluro)phenol: Contains a tellurium atom, which significantly alters its chemical properties.
Uniqueness
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the oxazolidinylidene moiety, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
918870-89-0 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
2-tert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11-8-9(17-4)7-10(12(11)16)13-15-5-6-18-13/h7-8,16H,5-6H2,1-4H3 |
InChIキー |
WRMZBGWIWZJRLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2=NCCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)






